

# Comprehensive Structure Elucidation of 3,3-Dipropylpyrrolidine

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## Compound of Interest

Compound Name: 3,3-Dipropylpyrrolidine

Cat. No.: B13319584

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## Chemical Profile & Structural Logic

Compound: **3,3-Dipropylpyrrolidine** Formula:  $C_{10}H_{21}N$  Molecular Weight: 155.28 g/mol CAS: 1249032-45-8[1][2]

## Structural Symmetry & Complexity

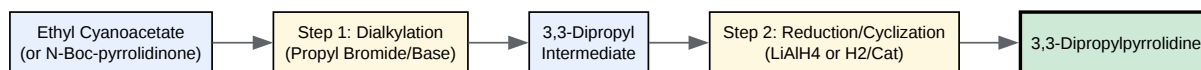
The molecule possesses a distinct  $C_s$  symmetry plane passing through the nitrogen atom and bisecting the C3-C4 bond (conceptually, though conformationally mobile). This symmetry renders the two propyl chains chemically equivalent in an achiral environment, significantly simplifying the NMR spectra.

- Key Challenge: Differentiating the quaternary C3 carbon from other aliphatic signals.
- Key Feature: The equivalence of the propyl groups reduces the number of unique  $^{13}C$  signals, serving as a primary confirmation of substitution pattern.

## Synthetic Context (Origin of Impurities)

Understanding the synthesis aids in anticipating impurities (e.g., mono-propylated byproducts or ring-opened intermediates). A common synthetic route involves the dialkylation of a

precursor followed by reduction/cyclization.



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Caption: plausible synthetic pathway. Impurities may include 3-monopropylpyrrolidine (incomplete alkylation) or acyclic amino-alcohols (incomplete reduction).

## Mass Spectrometry (MS) Analysis

Objective: Confirm molecular weight and substitution pattern via fragmentation.

## Experimental Parameters (ESI-MS)

- Ionization: Electrospray Ionization (Positive Mode)
- Solvent: MeOH/0.1% Formic Acid

## Fragmentation Logic

The fragmentation is driven by  $\alpha$ -cleavage adjacent to the nitrogen and inductive cleavage of the alkyl side chains.

m/z (Calculated)	Ion Identity	Mechanistic Origin
156.29	$[M+H]^+$	Protonated Molecular Ion (Base Peak in soft ionization)
112.1	$[M - C_3H_7]^+$	Loss of one propyl group (Inductive cleavage at quaternary C3)
70.06	$[C_4H_8N]^+$	Pyrrolidine ring fragment (Loss of both propyls + H rearrangement)
43.05	$[C_3H_7]^+$	Propyl carbocation (Side chain ejection)

Diagnostic Indicator: The loss of 43 Da (propyl) confirms the alkyl chain identity. The stability of the ring typically preserves the nitrogen-containing fragments.

## NMR Spectroscopy: The Definitive Elucidation

Objective: Unambiguously assign the quaternary center and prove the "3,3-di" substitution pattern.

### $^1H$ NMR (Proton) Analysis

Solvent:  $CDCl_3$  (Chemical shifts relative to TMS at 0.00 ppm)

The spectrum is characterized by the overlapping propyl signals and the distinct ring methylene protons.

Position	$\delta$ (ppm)	Multiplicity	Integration	Assignment Logic
NH	1.8 - 2.5	Broad s	1H	Exchangeable; shift varies with concentration/pH.
H-2	2.85	Singlet (s)	2H	Critical: Isolated CH <sub>2</sub> between N and Quaternary C3. Appears as a singlet due to lack of vicinal protons on C3.
H-5	2.95	Triplet (t)	2H	Adjacent to N and CH <sub>2</sub> (C4). Deshielded by N.
H-4	1.55	Triplet (t)	2H	Ring CH <sub>2</sub> . Couples only with H-5 (approx 7 Hz).
H-1' (Propyl)	1.30	Multiplet	4H	$\alpha$ -methylene of propyl chains.
H-2' (Propyl)	1.25	Multiplet	4H	$\beta$ -methylene of propyl chains.
H-3' (Propyl)	0.90	Triplet (t)	6H	Methyl terminus. Integration of 6H confirms two propyl groups.

Key Diagnostic: The singlet at ~2.85 ppm (H-2) is the "smoking gun" for 3,3-disubstitution. In a 3-monosubstituted pyrrolidine, H-2 would be a complex multiplet (ABX or ABMX system).

## 13C NMR (Carbon) Analysis

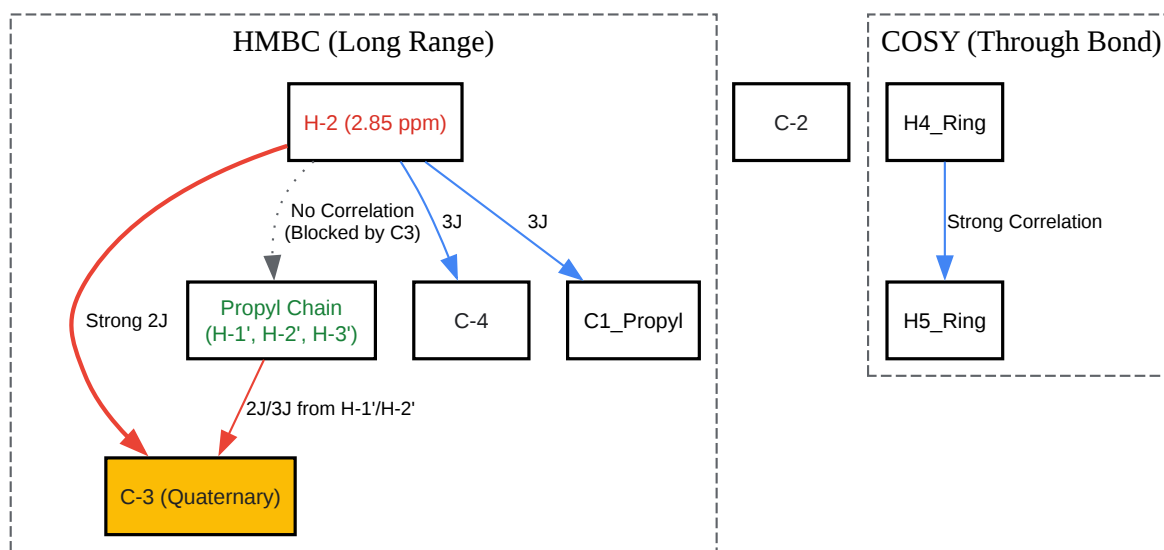
Solvent: CDCl<sub>3</sub> (77.16 ppm reference)

Due to symmetry, the 10 carbons appear as 6 unique signals.

Position	δ (ppm)	Type (DEPT-135)	Assignment Logic
C-2	56.5	CH <sub>2</sub> (Down)	Adjacent to N and Quaternary C. Most deshielded CH <sub>2</sub> .
C-5	46.8	CH <sub>2</sub> (Down)	Adjacent to N, typical pyrrolidine C5.
C-3	44.2	C (Absent)	Quaternary. Will not appear in DEPT. Confirmed by HMBC.
C-1'	39.5	CH <sub>2</sub> (Down)	Propyl α-carbon.
C-4	32.1	CH <sub>2</sub> (Down)	Ring CH <sub>2</sub> , shielded relative to C2/C5.
C-2'	16.8	CH <sub>2</sub> (Down)	Propyl β-carbon.
C-3'	14.9	CH <sub>3</sub> (Up)	Propyl methyl.

## 2D NMR Connectivity Workflow

To validate the structure, specifically the quaternary C3, the following correlations must be established.



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Caption: HMBC correlations are critical. H-2 shows a strong correlation to the invisible quaternary C3, linking the N-CH<sub>2</sub> segment to the alkyl core.

## Validation Protocol

- HSQC: Correlate all protonated carbons. Confirm C3 has no attached protons.
- HMBC:
  - Look for correlation from H-2 (singlet) to C-3, C-4, and C-1' (propyl).
  - Look for correlation from H-1' (propyl) to C-3, C-2, and C-4.
  - Self-Check: If H-2 shows COSY coupling to the side chain, the structure is not 3,3-disubstituted (likely 3-mono or 2-substituted).

## Experimental Protocol for Analysis

### Sample Preparation[4][5][6]

- Mass: Weigh 5–10 mg of **3,3-Dipropylpyrrolidine** (oil or low-melting solid).
- Solvent: Dissolve in 0.6 mL CDCl<sub>3</sub> (99.8% D) containing 0.03% TMS.
  - Note: If the amine is a hydrochloride salt, add 1-2 drops of NaOD/D<sub>2</sub>O or use CD<sub>3</sub>OD to solubilize, though this will shift N-adjacent signals.
- Tube: Transfer to a standard 5mm NMR tube.

## Instrument Parameters (Recommended)

- Frequency: 400 MHz or higher (essential to resolve propyl multiplets).
- Temperature: 298 K.
- Pulse Sequences:
  - zg30 (1H): 16 scans, D1 = 1.0s.
  - zgpg30 (13C): 1024 scans minimum (to detect quaternary C3).
  - hsqcetgp (HSQC): Phase-sensitive.
  - hmbcgp1pndqf (HMBC): Optimized for long-range coupling (8-10 Hz).

## References

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## Sources

- 1. [1512752-25-8|3-\(3,3-Dimethylbutyl\)pyrrolidine|BLD Pharm \[bldpharm.com\]](#)
- 2. [112626-50-3|Octahydrocyclopenta\[c\]pyrrole hydrochloride|BLD Pharm \[bldpharm.com\]](#)
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